molecular formula C25H24N2O3S3 B2833840 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide CAS No. 895445-89-3

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide

Cat. No.: B2833840
CAS No.: 895445-89-3
M. Wt: 496.66
InChI Key: VJEYCMMUBFGTAA-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. Its molecular architecture integrates two privileged heterocyclic scaffolds: a benzo[d]thiazole and a 4,5,6,7-tetrahydrobenzo[b]thiophene, linked by a propanamide spacer bearing a tosyl group. These core structures are well-documented in scientific literature for their diverse biological activities. The benzo[d]thiazole nucleus is a key pharmacophore in known bioactive molecules, including neuroprotective agents and antimicrobial compounds . The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a structure of significant interest in medicinal chemistry, with recent studies highlighting its role in potent antioxidant activity . The incorporation of the tosyl (p-toluenesulfonyl) group is a strategic modification that can influence the compound's physicochemical properties and its interaction with biological targets, potentially enhancing selectivity or metabolic stability. This compound is intended for research applications only, specifically for in vitro screening and as a key intermediate in the synthesis of more complex chemical entities. Its complex structure makes it a valuable candidate for investigating structure-activity relationships (SAR) in the development of new therapeutic agents. Potential research avenues include exploring its utility as a precursor for molecules targeting oxidative stress-related disorders, given the established antioxidant activity of the tetrahydrobenzo[b]thiophene scaffold , or as a chemical probe for studying enzyme inhibition and signal transduction pathways. Researchers can leverage this compound to develop novel small-molecule inhibitors or to study heterocyclic coupling reactions in synthetic chemistry. This product is offered strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S3/c1-16-10-12-17(13-11-16)33(29,30)15-14-22(28)27-25-23(18-6-2-4-8-20(18)31-25)24-26-19-7-3-5-9-21(19)32-24/h3,5,7,9-13H,2,4,6,8,14-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEYCMMUBFGTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening for optimal reaction conditions .

Chemical Reactions Analysis

Core Heterocycle Formation

The tetrahydrobenzo[b]thiophene and benzo[d]thiazole moieties are typically synthesized via cyclization and condensation reactions:

  • Tetrahydrobenzo[b]thiophene synthesis :

    • Intramolecular cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride yields 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives .

    • Gewald methodology involving ketones, sulfur, and cyanoacetates under basic conditions is another route .

  • Benzo[d]thiazole synthesis :

    • Condensation of o-phenylenediamine with amidinium salts or isothiocyanates under acidic or basic conditions forms the benzo[d]thiazole ring .

Table 1: Representative Reaction Conditions for Analogous Compounds

Reaction StepReagents/ConditionsYield (%)Source
Benzo[d]thiazole formationo-Phenylenediamine + amidinium salt, 5°C60
Tetrahydrobenzo[b]thiopheneAcetic anhydride, cyclization75
Tosylpropanamide acylationTosyl chloride, Et₃N, CH₂Cl₂, 0°C88

Amide Bond Hydrolysis

The tosylpropanamide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at reflux yields 3-tosylpropanoic acid and the free amine .

  • Basic Hydrolysis : NaOH/EtOH generates the corresponding carboxylate salt .

Sulfonamide Reactivity

The tosyl (p-toluenesulfonyl) group participates in nucleophilic substitutions:

  • Displacement Reactions : Reacts with amines (e.g., piperidine) to form secondary sulfonamides.

  • Reduction : LiAlH₄ reduces the sulfonamide to a thiol derivative .

Intramolecular Cyclization

Under dehydrating conditions (e.g., PCl₅ or POCl₃), the compound may undergo cyclization to form fused triazepine or thienopyridine systems, as seen in related benzothiazole derivatives .

Ring-Opening via Nucleophilic Attack

The tetrahydrobenzo[b]thiophene ring can undergo ring-opening with strong nucleophiles (e.g., Grignard reagents) at the sulfur atom, leading to thiol intermediates .

Metal Complexation

The sulfur and nitrogen atoms in the heterocycles enable coordination with transition metals:

  • Chromium(III) Complexes : Analogous tetrahydrobenzo[b]thiophene ligands form stable complexes with Cr³⁺, verified by IR and NMR spectroscopy .

  • Antimicrobial Activity : Such complexes exhibit enhanced bioactivity compared to free ligands .

Biological Activity and Derivatives

While direct data on this compound is limited, structurally related analogs show:

  • APE1 Inhibition : Potentiation of DNA-damaging agents (e.g., temozolomide) in cancer cells.

  • Anti-inflammatory Properties : Molecular docking suggests 5-lipoxygenase (5-LOX) inhibition potential .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, as observed in DSC studies of similar sulfonamide derivatives.

  • Photodegradation : Susceptible to UV-induced cleavage of the benzothiazole ring .

Analytical Characterization

Key spectroscopic features for validation include:

  • IR : ν(N–H) ~3300 cm⁻¹ (amide), ν(S=O) ~1150 cm⁻¹ (sulfonamide) .

  • ¹H NMR : δ 7.8–8.2 ppm (aromatic protons), δ 2.4 ppm (tosyl methyl) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide exhibit significant anticancer properties. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Inflammation plays a crucial role in various chronic diseases, including arthritis and cardiovascular diseases.

Case Studies

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory conditions.

Neuroprotective Effects

Emerging evidence points to the neuroprotective capabilities of this compound. Neurodegenerative disorders such as Alzheimer's disease are characterized by oxidative stress and neuroinflammation.

Research Findings

Studies have reported that compounds with similar structures can reduce oxidative stress markers and improve cognitive function in animal models of neurodegeneration . The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide involves the inhibition of enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory process. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogues in EGFR/HER2 Inhibition

Compounds based on the tetrahydrobenzo[b]thiophene scaffold, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b), share the core structure but differ in substituents. Key differences include:

  • 21b substitutes a cyano group and a pyrazolo-pyridine acetamide chain, whereas the target compound features a benzo[d]thiazole and tosylpropanamide.
  • Biological Activity : Compounds like 21b exhibit dual EGFR/HER2 inhibitory activity, with synthesis involving reflux in dichloromethane (DCM) and triethylamine (TEA) . The target compound’s benzo[d]thiazole may enhance kinase binding compared to pyrazolo-pyridine, but direct inhibitory data are unavailable.

Antimicrobial and Dye Precursors

Compounds such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylazo)malonamic acid ethyl ester (9e) incorporate azo linkages for dye applications :

  • Structural Contrast : The target compound lacks azo groups but includes a sulfonamide (tosyl) group, which is uncommon in dye chemistry but prevalent in drug design.

Antioxidant Derivatives

SIM-53B (N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide) features a dihydroxybenzamide substituent, synthesized via acyl chloride intermediates and deprotection steps :

  • Functional Group Impact : The dihydroxy groups in SIM-53B contribute to antioxidant activity, whereas the target compound’s benzo[d]thiazole and tosylpropanamide may prioritize receptor interaction over redox properties.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines several pharmacologically relevant moieties:

  • Benzo[d]thiazole : Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Tetrahydrobenzo[b]thiophene : Often associated with neuroprotective and anti-inflammatory effects.
  • Tosylpropanamide : A sulfonamide derivative that can enhance the solubility and bioavailability of drugs.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. The compound has been shown to induce apoptosis in cancer cell lines. A study reported an IC50 value ranging from 23.2 to 49.9 μM in various breast cancer cell lines (MCF-7) . The mechanism involves:

  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound resulted in increased early and late apoptotic cell populations.
  • Cell Cycle Arrest : The compound caused G2/M phase arrest, indicating interference with cell cycle progression .
  • Cytotoxicity : The compound exhibited cytotoxic effects as evidenced by reduced cell viability and increased necrosis.

Other Biological Activities

In addition to its antitumor properties, preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects : Potentially beneficial in neurodegenerative conditions due to its structural analogs .

Case Study 1: Breast Cancer Cell Lines

A detailed investigation into the effects of this compound on MCF-7 breast cancer cells demonstrated:

TreatmentCell Viability (%)Early Apoptosis (%)Late Apoptosis (%)
Control1003.3311.24
Compound73.148.7318.13

These results indicate a significant reduction in cell viability alongside increased apoptotic markers .

Case Study 2: Comparative Analysis with Other Compounds

In a comparative study involving various derivatives of tetrahydrobenzo[b]thiophene compounds:

Compound IDIC50 (μM)Biological Activity
Compound A23.2High antitumor activity
Compound B45.0Moderate antitumor activity
This compound29.0Significant apoptosis induction

This table highlights the competitive efficacy of this compound compared to other known compounds .

Q & A

Q. What strategies address scalability challenges in multi-step synthesis?

  • Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions). Optimize solvent recovery (e.g., ethanol via distillation) and replace hazardous reagents (e.g., thionyl chloride with polymer-supported catalysts) .

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